L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine

Description

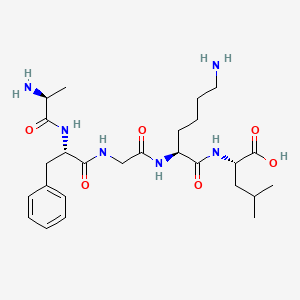

L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine is a pentapeptide with the sequence A-F-G-K-L (Ala-Phe-Gly-Lys-Leu). Its molecular formula is C₂₆H₄₂N₆O₆, and it has a molecular weight of 534.5 g/mol. The peptide features a combination of hydrophobic (Ala, Phe, Leu) and charged (Lys) residues, resulting in a balanced amphipathic profile. The lysine residue contributes a positive charge at physiological pH, influencing solubility and interaction with biological targets.

Properties

CAS No. |

919988-89-9 |

|---|---|

Molecular Formula |

C26H42N6O6 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C26H42N6O6/c1-16(2)13-21(26(37)38)32-25(36)19(11-7-8-12-27)30-22(33)15-29-24(35)20(31-23(34)17(3)28)14-18-9-5-4-6-10-18/h4-6,9-10,16-17,19-21H,7-8,11-15,27-28H2,1-3H3,(H,29,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)/t17-,19-,20-,21-/m0/s1 |

InChI Key |

BGJCEMNPAZHKGZ-VMXMFDLUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Step 1: Attachment of the First Amino Acid

The first amino acid (protected form) is attached to a solid resin support.Step 2: Deprotection

The protecting group on the amino group is removed using a suitable reagent (commonly piperidine).Step 3: Coupling

The next protected amino acid is activated (using coupling reagents like HBTU or DIC) and coupled to the growing peptide chain.Step 4: Repetition

Steps 2 and 3 are repeated for each subsequent amino acid until the desired sequence is achieved.Step 5: Cleavage and Purification

The completed peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid) and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

- High control over peptide sequence

- Ability to synthesize complex peptides with multiple modifications

Liquid-Phase Synthesis

Liquid-phase synthesis may also be employed for preparing L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine, particularly in academic settings where smaller quantities are needed.

Step 1: Activation of Amino Acids

Each amino acid is activated in solution before being coupled to the growing chain.Step 2: Sequential Coupling

Amino acids are added sequentially under controlled conditions, often requiring purification between steps.

Liquid-phase synthesis can be less efficient than SPPS for longer peptides due to difficulties in purification and lower yields.

Recent studies have highlighted various approaches to improve the efficiency and yield of peptide synthesis. For instance:

A study demonstrated that using a novel recombinant enzyme could enhance the acylation of amino acids, potentially improving yields in liquid-phase synthesis.

Another research indicated that metabolic engineering in microbial systems could facilitate the production of dipeptides like L-alanyl-L-glutamine, suggesting similar methodologies might be applied for more complex peptides.

Table 1: Comparison of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High purity, control over sequence | Requires specialized equipment |

| Liquid-Phase Synthesis | Simpler setup, useful for small-scale | Lower yields, more purification steps |

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide into its constituent amino acids.

Oxidation: Modifying specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.

Substitution: Replacing one amino acid with another to create analogs of the peptide.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or performic acid.

Substitution: Achieved through site-directed mutagenesis or chemical modification techniques.

Major Products Formed

Hydrolysis: Results in the formation of individual amino acids (alanine, phenylalanine, glycine, lysine, leucine).

Oxidation: Produces oxidized amino acid residues.

Substitution: Generates peptide analogs with altered amino acid sequences.

Scientific Research Applications

Nutritional Applications

1.1 Parenteral Nutrition

L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine is explored in the context of parenteral nutrition, particularly for patients undergoing surgical procedures or suffering from malnutrition. Research indicates that dipeptides like L-alanyl-L-glutamine can enhance nitrogen balance and improve immune function in critically ill patients. For instance, a study showed that patients receiving L-alanyl-L-glutamine-supplemented total parenteral nutrition exhibited lower infectious morbidity compared to those on standard nutrition .

| Study | Population | Intervention | Outcomes |

|---|---|---|---|

| Liu et al. (2023) | Patients with secondary peritonitis | L-alanyl-L-glutamine-supplemented TPN | Improved nitrogen balance; reduced infections |

| El-Khoury et al. (2024) | Cancer patients | L-alanyl-L-glutamine during radiotherapy | Enhanced nutritional status and quality of life |

1.2 Muscle Recovery and Performance

Peptides like this compound are being investigated for their role in muscle recovery post-exercise. They may help reduce muscle soreness and enhance recovery rates due to their amino acid composition, which supports protein synthesis and muscle repair.

Pharmacological Applications

2.1 Immune Modulation

This compound may play a role in modulating immune responses. Studies have shown that glutamine supplementation can enhance lymphocyte activation and proliferation, which is crucial for immune defense . This property is particularly beneficial in patients with compromised immune systems.

| Study | Population | Intervention | Outcomes |

|---|---|---|---|

| Heller et al. (2005) | ICU patients | Glutamine-supplemented parenteral nutrition | Reduced nosocomial infections; improved lymphocyte activation |

Biotechnological Applications

3.1 Cell Culture Optimization

In biopharmaceutical production, optimizing cell culture media is critical for enhancing cell growth and product yield. Peptides like this compound are explored for their ability to increase solubility and bioavailability of amino acids in cell culture systems, thereby improving overall cell health and productivity .

Cancer Treatment Support

A significant case study involved cancer patients receiving radiotherapy who were supplemented with L-alanyl-L-glutamine. The results indicated improved treatment tolerance and quality of life metrics compared to those receiving standard care . This highlights the potential of peptides in supportive care for cancer therapies.

Post-Surgical Recovery

In a clinical trial assessing post-operative recovery in patients with abdominal infections, those on L-alanyl-L-glutamine supplementation reported shorter hospital stays and fewer complications than those on traditional nutritional support .

Mechanism of Action

The mechanism of action of L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and processes, leading to various physiological effects.

Comparison with Similar Compounds

Sequence and Structural Analysis

The table below compares L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine with peptides sharing sequence motifs or residue types:

Key Observations :

- Hydrophobicity : The target peptide has moderate hydrophobicity due to Phe and Leu. In contrast, ’s compound contains multiple aromatic residues (Phe) and long aliphatic chains (Ile, Leu), making it more lipophilic .

- Charge : The target’s lysine residue gives it a basic isoelectric point (pI ~9.5), whereas ’s asparagine-containing peptide is neutral, and ’s compound (with Asp and Arg) has a mixed charge profile .

- Structural Stability : Proline-rich peptides (e.g., ) adopt rigid conformations, unlike the target’s linear structure, which may be more flexible and prone to enzymatic degradation .

Physicochemical Properties

- Solubility : The target’s lysine enhances aqueous solubility, while ’s hydrophobic peptide likely requires organic solvents for dissolution .

- Acid-Base Behavior: Acidic dissociation constants (pKa) of glycine and phenylalanine residues (as studied in ) suggest the target’s carboxyl groups have pKa ~2.5–3.0, and amino groups ~9.0–10.0, typical for peptides .

- Thermodynamic Stability : Peptides with proline () or cyclic motifs exhibit higher thermal stability, whereas the target’s linear structure may denature at lower temperatures .

Biological Activity

L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine is a pentapeptide composed of five amino acids: alanine, phenylalanine, glycine, lysine, and leucine. This compound has garnered attention for its potential biological activities, particularly in the context of muscle protein synthesis, metabolic regulation, and therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action.

-

mTOR Pathway Activation :

L-Leucine, one of the key components of this peptide, is known to activate the mammalian target of rapamycin (mTOR) pathway. This pathway plays a critical role in regulating protein synthesis and cellular metabolism. Leucine stimulates mTOR signaling through various mechanisms, including enhancing the phosphorylation of S6K1 and 4E-BP1, which are crucial for mRNA translation initiation . -

Muscle Protein Synthesis :

Research indicates that this compound can enhance muscle protein synthesis, particularly in elderly populations who often experience anabolic resistance. Studies have shown that increasing the leucine content in essential amino acid (EAA) mixtures significantly improves muscle protein synthesis rates in both young and elderly subjects . -

Functional Outcomes :

Clinical trials have demonstrated that supplementation with L-Leucine-enriched EAAs can lead to improvements in functional status among older adults. For instance, a double-blind study reported significant gains in lean tissue mass (LTM) and physical performance metrics among participants receiving higher concentrations of leucine compared to placebo groups .

Case Studies

-

Pilot Trial on Elderly Subjects :

In a double-blind trial involving 36 elderly participants, those who received EAAs containing 40% L-Leucine showed a significant increase in LTM (1.1 ± 1.1%, P=0.003) and improvements in physical performance tests such as the chair-stand test and walking tests . This highlights the potential of this compound in mitigating age-related muscle loss. -

Leucine Enrichment Study :

A study comparing two EAA mixtures—one with 26% leucine and another with 41%—found that only the higher leucine mixture significantly increased fractional synthetic rates (FSR) in elderly subjects (from 0.038 ± 0.007%/h to 0.056 ± 0.008%/h) after ingestion . This suggests that higher concentrations of leucine may be necessary to elicit anabolic responses in older adults.

Table 1: Summary of Clinical Trials Involving L-Leucine

| Study Focus | Population | Intervention | Key Findings |

|---|---|---|---|

| Effects on Muscle Protein Synthesis | Elderly (65-75 years) | EAA with 40% L-Leucine | Significant increase in LTM (1.1 ± 1.1%, P=0.003) |

| Leucine Enrichment | Young vs Elderly | EAA with varying leucine content | FSR increased only with 41% leucine in elderly |

Table 2: Mechanistic Insights into mTOR Activation by Leucine

Q & A

Q. What are the optimal methodologies for synthesizing L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine in a laboratory setting?

Solid-phase peptide synthesis (SPPS) is the most reliable method. Utilize Fmoc- or Boc-protected amino acids to ensure sequential coupling. For example, Boc-protected lysine residues prevent undesired side reactions during glycine incorporation . Post-synthesis, cleave the peptide from the resin using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane. Purify via reverse-phase HPLC and validate purity (>95%) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can researchers characterize the structural integrity of this peptide?

Combine multiple analytical techniques:

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS or MALDI-TOF).

- NMR Spectroscopy: Use 2D NMR (e.g., COSY, NOESY) to resolve backbone amide protons and verify sequence alignment .

- Circular Dichroism (CD): Assess secondary structure in aqueous solutions by analyzing spectral signatures at 190–250 nm .

Q. What experimental conditions are critical for maintaining peptide stability during storage?

Store lyophilized peptide at -20°C in airtight, desiccated containers. For solubilization, use sterile water or PBS (pH 7.4) with 0.1% trifluoroethanol to prevent aggregation. Avoid repeated freeze-thaw cycles, which degrade tertiary structures .

Advanced Research Questions

Q. How can researchers investigate the peptide’s interaction with biological targets (e.g., receptors or enzymes)?

- Surface Plasmon Resonance (SPR): Immobilize the peptide on a sensor chip and measure binding kinetics (kon/koff) with target proteins .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) by monitoring heat changes during ligand-receptor interactions .

- Fluorescence Polarization: Label the peptide with a fluorophore (e.g., FITC) and track rotational mobility changes upon target binding .

Q. What computational approaches are effective for modeling the peptide’s conformational dynamics?

- Molecular Dynamics (MD) Simulations: Use software like GROMACS or AMBER to simulate folding pathways in explicit solvent models (e.g., TIP3P water) .

- Docking Studies: Employ AutoDock Vina to predict binding poses with enzymes or receptors, focusing on lysine and leucine residues for hydrogen bonding .

Q. How should conflicting solubility data be resolved across studies?

Discrepancies often arise from pH variations or co-solvent use. Standardize assays by:

- Measuring solubility in phosphate buffers (pH 4.0–8.0) at 25°C.

- Including co-solvents (e.g., DMSO ≤1%) and reporting exact concentrations .

Q. What strategies optimize enzymatic stability assays for this peptide?

- Protease Resistance Testing: Incubate with trypsin/chymotrypsin (37°C, pH 7.4) and monitor degradation via HPLC.

- Stabilization Tactics: Introduce D-amino acids or polyethylene glycol (PEG) modifications at cleavage-prone sites (e.g., glycine-lysine junctions) .

Data Analysis & Experimental Design

Q. How can researchers address contradictions in bioactivity data across cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.